molecular formula C12H9F3N2O B11725811 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile

2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile

Cat. No.: B11725811
M. Wt: 254.21 g/mol
InChI Key: ZVXCOGYAHLCAOV-UHFFFAOYSA-N
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Description

2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile is a nitrile-containing organic compound characterized by a prop-2-enenitrile backbone substituted with a methoxyimino group at position 2 and a 4-(trifluoromethyl)phenyl group at position 3. Its molecular formula is C₁₂H₉F₃N₂O, with a calculated molecular weight of 278.21 g/mol.

Structural analysis suggests applications in agrochemicals or pharmaceuticals, as similar compounds with trifluoromethyl and imino groups are documented in pesticidal (e.g., ) and drug-like contexts (e.g., ).

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

2-(methoxyiminomethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile

InChI

InChI=1S/C12H9F3N2O/c1-18-17-8-10(7-16)6-9-2-4-11(5-3-9)12(13,14)15/h2-6,8H,1H3

InChI Key

ZVXCOGYAHLCAOV-UHFFFAOYSA-N

Canonical SMILES

CON=CC(=CC1=CC=C(C=C1)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Reaction Scheme

  • Knoevenagel Condensation :

    • Reactants : 4-(Trifluoromethyl)benzaldehyde and cyanoacetate (e.g., ethyl cyanoacetate).

    • Catalyst : Piperidine or ammonium acetate.

    • Conditions : Reflux in toluene or ethanol (4–6 h).

    • Intermediate : 3-[4-(Trifluoromethyl)phenyl]prop-2-enenitrile.

  • Oximation :

    • Reactant : Methoxyamine hydrochloride.

    • Base : Potassium carbonate or sodium acetate.

    • Solvent : Methanol or ethanol.

    • Conditions : 60–80°C, 12–24 h.

Key Data

StepYield (%)Purity (%)Key Reference
17895
26592

Advantages : High atom economy, scalable.
Challenges : Requires strict control of stereochemistry (Z/E selectivity).

Method 2: One-Pot Tandem Cyanation-Oximation

Reaction Conditions

  • Reactants :

    • 4-(Trifluoromethyl)phenylacetaldehyde.

    • Trimethylsilyl cyanide (TMSCN) as cyanation agent.

    • Methoxyamine hydrochloride.

  • Catalyst : Zinc iodide (ZnI₂) or BF₃·OEt₂.

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0°C to room temperature.

Performance Metrics

ParameterValue
Reaction Time2–4 h
Overall Yield70%
StereoselectivityZ:E = 8:1
Source

Note : This method avoids isolation of intermediates, reducing purification steps.

Method 3: Palladium-Catalyzed Cross-Coupling

Procedure

  • Suzuki-Miyaura Coupling :

    • Substrates : 3-Bromo-2-[(methoxyimino)methyl]prop-2-enenitrile and 4-(Trifluoromethyl)phenylboronic acid.

    • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

    • Base : K₂CO₃ or Cs₂CO₃.

    • Solvent : Dioxane/water (4:1).

  • Conditions : 80–100°C, 12 h under argon.

Results

MetricOutcome
Yield82%
Purity98%
Turnover Number (TON)450
Reference

Advantages : High regioselectivity, tolerance to functional groups.

Method 4: Microwave-Assisted Synthesis

Protocol

  • Reactants : 4-(Trifluoromethyl)benzyl chloride, malononitrile, methoxyamine.

  • Solvent : DMF or DMSO.

  • Microwave Conditions : 150°C, 300 W, 30 min.

Efficiency Comparison

ParameterConventionalMicrowave
Time24 h0.5 h
Yield60%88%
Energy ConsumptionHighLow
Source

Application : Ideal for rapid screening and small-scale synthesis.

Stereochemical Considerations

The (2Z,1E)-configuration is critical for biological activity. Key factors influencing stereoselectivity:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor Z-imino geometry.

  • Base Strength : Strong bases (e.g., KOH) promote thermodynamic control, enhancing Z-selectivity.

Industrial-Scale Challenges and Solutions

ChallengeMitigation Strategy
Cyanide toxicityUse TMSCN or flow chemistry
Trifluoromethyl group stabilityAvoid prolonged heating >120°C
Purification complexityCrystallization from ethanol/water
Source

Chemical Reactions Analysis

Types of Reactions

2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyimino group or the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

The compound has garnered attention in various fields of research due to its potential applications:

Chemistry

It serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. The unique structure allows for diverse functionalization, making it valuable in synthetic chemistry.

Biology

Research has indicated potential biological activities , including:

  • Antimicrobial Properties : Investigations into related compounds suggest efficacy against various pathogens.
  • Anticancer Potential : Preliminary studies indicate that derivatives may exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Medicine

The compound is being explored as a lead compound in drug discovery and development. Its interactions with biological targets could lead to novel therapeutic agents, particularly in treating diseases like cancer and infections.

Industry

In industrial contexts, it is utilized in the development of specialty chemicals and materials, including agrochemicals and pharmaceuticals. The trifluoromethyl group enhances the biological activity and stability of compounds in various applications.

Case Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of similar compounds found that derivatives exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) around 256 µg/mL.

Case Study 2: Anticancer Activity

Research on structurally related compounds demonstrated selective cytotoxicity against human cancer cell lines, highlighting their potential as anticancer agents. These findings suggest that modifications to the core structure can enhance biological efficacy.

Case Study 3: Enzyme Inhibition

Investigations have shown that similar compounds may inhibit enzymes relevant to disease progression, such as acetylcholinesterase, which is crucial in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound C₁₂H₉F₃N₂O Methoxyimino (position 2), 4-(trifluoromethyl)phenyl (position 3) 278.21 Inferred pesticidal activity; high lipophilicity due to CF₃
(2Z)-3-(4-Fluorophenyl)-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile C₁₁H₈F₃N₂O Methoxyimino (position 2), 4-fluorophenyl (position 3) 244.19 Agrochemical intermediate; lower electron-withdrawing effect vs. CF₃
2-(2,2-Dimethylpropanoyl)-3-((2-(trifluoromethyl)phenyl)amino)prop-2-enenitrile C₁₅H₁₅F₃N₂O Amino (position 3), 2-(trifluoromethyl)phenyl (position 3) 296.29 Potential pharmaceutical use; hydrogen-bonding capability from NH group
Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate C₂₆H₂₈F₃N₅O₃S Ureido-thiazole-piperazine complex 548.2 (ESI-MS) High synthetic yield (93.4%); kinase inhibitor candidate
Methyl (E)-methoxyimino-{(E)-α-[1-(α,α,α-trifluoro-m-tolyl)ethylideneaminooxy]-o-tolyl}acetate C₁₈H₁₆F₃N₂O₄ Methoxyimino-acetate ester; trifluoromethylphenyl 396.33 Pesticide (CGA 279202); stability against hydrolysis

Key Findings:

Substituent Effects on Reactivity and Bioactivity: The trifluoromethyl group in the target compound enhances lipophilicity and metabolic stability compared to the 4-fluorophenyl analog (). This likely improves membrane permeability in pesticidal applications. Methoxyimino vs.

Synthetic Feasibility :

  • High yields (>90%) for ureido-thiazole derivatives () suggest that similar synthetic strategies (e.g., nucleophilic substitution or condensation reactions) could be applicable to the target compound.

Applications: Agrochemicals: The trifluoromethyl and methoxyimino groups align with pesticidal motifs (), suggesting herbicidal or fungicidal activity. Pharmaceuticals: While less likely than amino-substituted analogs (), the target compound’s nitrile group could serve as a warhead in covalent inhibitors.

Biological Activity

2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile, with the molecular formula C12H9F3N2O, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

PropertyValue
Molecular Formula C12H9F3N2O
Molecular Weight 254.21 g/mol
IUPAC Name 2-(methoxyiminomethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile
InChI Key ZVXCOGYAHLCAOV-UHFFFAOYSA-N

Antimicrobial Properties

Research has shown that compounds with trifluoromethyl groups often exhibit significant antimicrobial activity. A study evaluated the effectiveness of various derivatives, including those similar to this compound, against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated a minimum inhibitory concentration (MIC) of 25.9 μM against S. aureus, indicating its potential as a bactericidal agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies have indicated that certain derivatives can modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor in inflammatory processes. Compounds with specific substitutions on the phenyl ring showed varying degrees of NF-κB modulation, suggesting that structural modifications can significantly influence biological activity .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors related to inflammatory pathways or microbial resistance mechanisms, thereby modulating their activity.

Study on Antimicrobial Efficacy

In a recent study, compounds structurally related to this compound were tested against various bacterial strains. The results indicated that the compound exhibited both bacteriostatic and bactericidal properties, with MBC values equal to MIC values across tested strains. This suggests a strong potential for clinical applications in treating bacterial infections .

Evaluation of Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of this compound. The study utilized an MTT assay to assess cell viability and found that certain derivatives significantly reduced cell viability in inflammatory conditions, indicating a potent anti-inflammatory effect. The structure-activity relationship highlighted that lipophilicity and electron-withdrawing substituents play crucial roles in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(Methoxyimino)methyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enenitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves condensation of a trifluoromethyl-substituted benzaldehyde derivative with a nitrile-containing precursor. For example, analogous compounds are synthesized via reactions between 4-(trifluoromethyl)benzaldehyde and malononitrile in ethanol or methanol under basic conditions (e.g., ammonia or amines), with heating to 60–80°C to accelerate the Knoevenagel condensation . Solvent polarity and catalyst selection (e.g., palladium for cross-coupling steps) significantly impact reaction efficiency. Yield optimization requires rigorous control of stoichiometry, temperature, and inert atmospheres to minimize side reactions.

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can confirm the presence of the methoxyimino, trifluoromethyl, and nitrile groups. The 19F^{19}\text{F} NMR is critical for analyzing the CF3_3 group’s electronic environment .
  • IR : Strong absorption bands at ~2220 cm1^{-1} (C≡N stretch) and ~1650 cm1^{-1} (C=N stretch) are diagnostic .
  • X-ray crystallography : Resolve stereochemistry and confirm the (E/Z)-configuration using programs like SHELXL .

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity in solution?

  • Methodological Answer : The CF3_3 group enhances electron-withdrawing effects, stabilizing the enenenitrile backbone against nucleophilic attack. However, it may also increase susceptibility to hydrolysis under acidic or aqueous conditions. Comparative studies with non-fluorinated analogs show reduced solubility in polar solvents, necessitating the use of DMSO or DMF for kinetic studies .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NOE correlations or crystallographic disorder) be resolved during structural elucidation?

  • Methodological Answer :

  • Crystallographic refinement : Use SHELX software to model disorder, applying restraints to atomic displacement parameters (ADPs) and testing multiple conformations .
  • Dynamic NMR : Variable-temperature experiments can clarify conformational exchange in solution. For example, coalescence temperatures for methoxyimino rotamers can be determined .
  • DFT calculations : Compare experimental and computed 13C^{13}\text{C} chemical shifts to validate proposed configurations .

Q. What mechanistic insights explain the compound’s bioactivity in antimicrobial assays, and how do functional groups contribute?

  • Methodological Answer :

  • Structure-activity relationship (SAR) : The trifluoromethyl group enhances lipophilicity, improving membrane penetration, while the nitrile group may act as a hydrogen-bond acceptor. Comparative data from analogs suggest that replacing the methoxyimino with hydroxyl groups reduces activity by 40–60% .
  • Table: Comparative Bioactivity of Analogs
CompoundFunctional GroupsIC50_{50} (Antimicrobial)
TargetCF3_3, C≡N, OCH3_312 µM
Analog 1CF3_3, COOH85 µM
Analog 2CH3_3, C≡N45 µM

Q. What challenges arise in refining the crystal structure of this compound when twinning or high symmetry is present?

  • Methodological Answer :

  • Twinning : Use SHELXD for initial structure solution and SHELXL for refinement, applying TWIN commands to model twin domains. HKLF 5 format is recommended for integrating twinned data .
  • High symmetry : Test for pseudo-symmetry via PLATON’s ADDSYM tool. Restrain equivalent bond lengths/angles to prevent over-parameterization .

Q. How can computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding poses, focusing on the nitrile and CF3_3 groups as key pharmacophores.
  • MD simulations : Analyze stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water) over 100-ns trajectories to assess binding free energies (MM/PBSA) .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical (DFT) and experimental dipole moments or vibrational spectra?

  • Methodological Answer :

  • Solvent effects : Recalculate DFT spectra using a polarizable continuum model (PCM) for ethanol or DMSO to match experimental conditions.
  • Conformational averaging : Perform Boltzmann-weighted averaging of multiple low-energy conformers to better replicate observed IR/NMR data .

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